

# Application Notes: Profiling Imidazo[4,5-b]pyridine-Based Kinase Inhibitors

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## Compound of Interest

**Compound Name:** 5-(4-Methylpiperazin-1-yl)pyridin-2-amine

**Cat. No.:** B152614

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## Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery. The compound **5-(4-Methylpiperazin-1-yl)pyridin-2-amine** serves as a valuable scaffold in medicinal chemistry for the synthesis of potent kinase inhibitors. This document provides detailed protocols for the evaluation of imidazo[4,5-b]pyridine-based compounds, which can be synthesized from precursors containing the 4-methylpiperazinyl moiety, against FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases. These kinases are key targets in oncology, particularly in the context of Acute Myeloid Leukemia (AML).

Mutations in FLT3 are prevalent in AML and lead to constitutive kinase activity, driving cancer cell proliferation and survival. Aurora kinases are essential for cell cycle regulation, and their overexpression is common in various cancers. Dual inhibition of FLT3 and Aurora kinases presents a promising therapeutic strategy to overcome resistance and improve patient outcomes.

These application notes describe state-of-the-art biochemical and cell-based assays to determine the potency and cellular efficacy of imidazo[4,5-b]pyridine-based inhibitors.

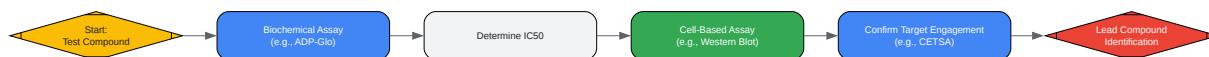
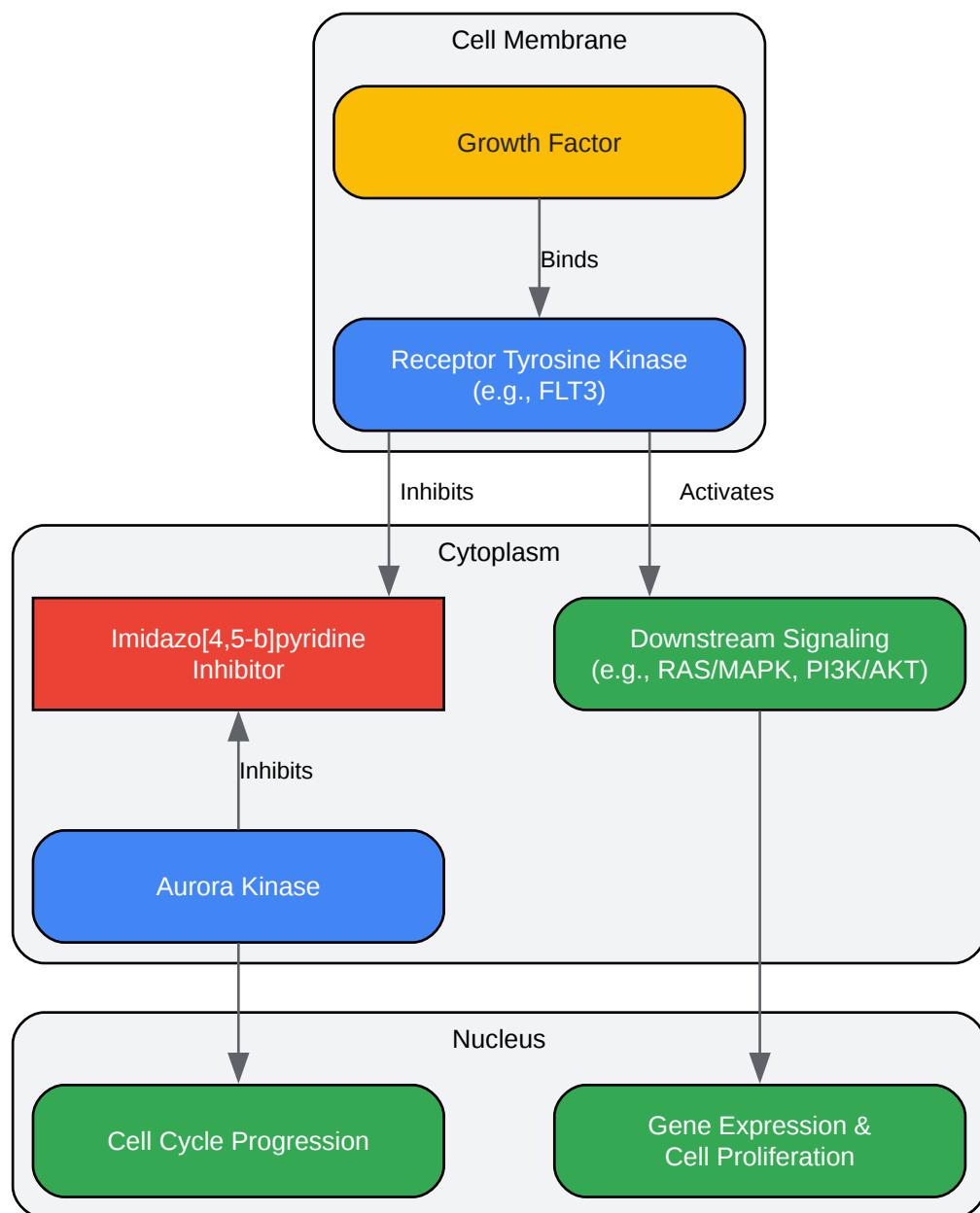
## Quantitative Data Summary

The inhibitory activities of representative imidazo[4,5-b]pyridine-based compounds against their target kinases are summarized below. These compounds are derivatives that can be synthesized using building blocks related to **5-(4-Methylpiperazin-1-yl)pyridin-2-amine**.

Compound ID	Target Kinase	Assay Type	IC50 (μM)
CCT241736	FLT3	Biochemical	0.035[1]
Aurora A	Biochemical	0.015[1]	
Aurora B	Biochemical	0.1[1]	
Compound 28b	Aurora A	Biochemical	0.075[2]
Aurora B	Biochemical	4.12[2]	
Compound 27e	Aurora A	Cellular (p-T288)	0.030[3]
Aurora B	Cellular (p-HH3)	0.148[3]	

## Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a simplified kinase signaling pathway and a general workflow for kinase inhibitor profiling.



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## References

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- 2. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]
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